4-Bromo-2-iodo-6-methylphenol
Description
4-Bromo-2-iodo-6-methylphenol is a halogenated phenolic compound with the molecular formula C₇H₆BrIO (estimated molecular weight: 312.8 g/mol). Its structure features a phenol ring substituted with bromine at position 4, iodine at position 2, and a methyl group at position 6. For instance, halogenated phenols are typically synthesized via electrophilic aromatic substitution or condensation reactions, as seen in the synthesis of 2-bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol via Schiff base formation . Such compounds are often intermediates in organic synthesis or pharmaceuticals, with applications in agrochemicals, dyes, and medicinal chemistry .
Properties
Molecular Formula |
C7H6BrIO |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
GNFJQJOMUJAQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out in two main steps:
Bromination: 2-Methylphenol is first brominated using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to yield 4-bromo-2-methylphenol.
Industrial Production Methods: Industrial production of 4-Bromo-2-iodo-6-methylphenol follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. Continuous bromination and iodination processes are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the aromatic ring.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the halogenated phenol to its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives and dehalogenated phenols.
Scientific Research Applications
4-Bromo-2-iodo-6-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their structure and function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-Bromo-2-iodo-6-methylphenol with structurally similar halogenated phenols:
Key Observations :
- Halogen Diversity: The presence of iodine in 4-Bromo-2-iodo-6-methylphenol increases its molecular weight and polarizability compared to chlorine analogs (e.g., 4-Bromo-2-chloro-6-methylphenol) .
- Steric Effects: The methyl group at position 6 in the target compound may hinder reactivity at adjacent positions, a feature shared with 4-Bromo-2-chloro-6-methylphenol .
- Amino Derivatives: Compounds like 2-Amino-6-bromo-4-methylphenol demonstrate how functional groups (e.g., NH₂) can modify solubility and bioactivity .
Thermal and Solubility Trends
- Melting Points: Bromine and iodine increase melting points compared to non-halogenated phenols. For example, 4-Bromo-2-chloro-6-iodophenol’s high molecular weight (333.35 g/mol) suggests a higher melting point than its chloro-methyl analog .
- Solubility : Methyl groups improve solubility in organic solvents, while iodine reduces aqueous solubility due to increased hydrophobicity .
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